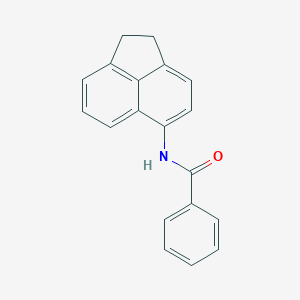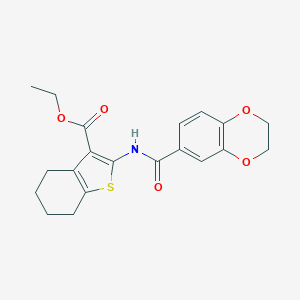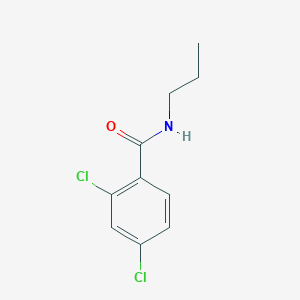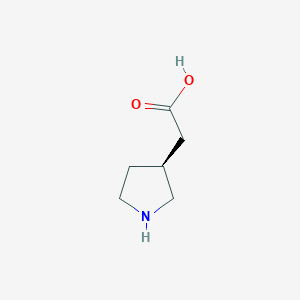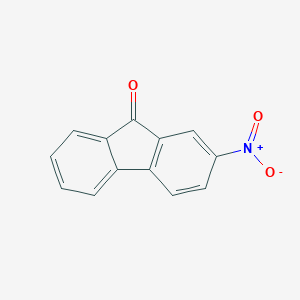
2-Nitro-9-fluorenone
概要
説明
2-Nitro-9-fluorenone is a mutagenic photoproduct of u.v.a.-irradiated 2-aminofluorene . It was isolated from diesel-exhaust particles using a two-step fractionation scheme consisting of Sephadex LH20 chromatography and silica-gel thin-layer chromatography .
Molecular Structure Analysis
The molecular formula of 2-Nitro-9-fluorenone is C13H7NO3 . Its molecular weight is 225.1996 . The structure is available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Laser Desorption/Ionization Mass Spectrometry : 2-Nitro-9-fluorenone has been studied using laser desorption/ionization time-of-flight mass spectrometry. This method is useful for investigating the mass spectra of nitrated polycyclic aromatic hydrocarbons like 2-Nitro-9-fluorenone. The presence of the carbonyl group in 2-Nitro-9-fluorenone leads to unique and prominent fragments, which are crucial for understanding its chemical behavior (Dotter et al., 1996).
Crystal Structure Analysis : The crystal structure of 2-Nitro-9-fluorenone derivatives, such as 2,4,7-trinitro-9-fluorenone, has been determined, providing insights into the molecular geometry and intermolecular interactions of these compounds (Dorset et al., 1972).
Mutagenic Impurities Identification : 2-Nitro-9-fluorenone derivatives have been investigated for their mutagenic activities. The identification of potent mutagenic impurities in commercial samples has implications for environmental health and safety (Jin et al., 1982).
Electron Acceptors in Organic Chemistry : 2-Nitro-9-fluorenone and its derivatives serve as electron acceptors in organic chemistry, with applications in developing novel acceptors for various chemical reactions and studies (Perepichka et al., 2000).
Electrocatalysis Applications : Nitro-fluorenone derivatives, including 2-Nitro-9-fluorenone, have been used as electrocatalysts for NADH oxidation, showcasing their potential in electrochemical applications (Mano & Kuhn, 1999).
Organic Diodes and Electron Transfer Control : 2-Nitro-9-fluorenone derivatives have been used to fabricate organic two-layer diodes, demonstrating unique electron transfer properties and potential for use in electronic devices (Uehara et al., 1995).
Voltammetric Analysis for Genotoxic Compounds : The compound has been analyzed using voltammetric methods, contributing to the detection and quantification of genotoxic nitro compounds, important for environmental monitoring (Vyskočil et al., 2010).
Safety and Hazards
作用機序
Target of Action
2-Nitro-9-fluorenone, also known as 2-Nitro-9H-fluoren-9-one, is a mutagenic photoproduct It’s known to be a product of uva-irradiated 2-aminofluorene , suggesting that it may interact with DNA or other cellular components sensitive to ultraviolet radiation.
Result of Action
As a mutagenic photoproduct, 2-Nitro-9-fluorenone may induce mutations in cellular DNA . These mutations can lead to various molecular and cellular effects, potentially contributing to processes such as carcinogenesis.
Action Environment
The action of 2-Nitro-9-fluorenone is influenced by environmental factors, particularly light. It’s a product of the photodegradation of 2-aminofluorene , indicating that its formation and potentially its activity are light-dependent. Other environmental factors that could influence its action, efficacy, and stability include temperature, pH, and the presence of other chemical species.
特性
IUPAC Name |
2-nitrofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEAHBZZHSLIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184942 | |
| Record name | 2-Nitro-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [TCI America MSDS] | |
| Record name | 2-Nitro-9-fluorenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Nitro-9-fluorenone | |
CAS RN |
3096-52-4 | |
| Record name | 2-Nitrofluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3096-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitro-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-9-fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-9-FLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SC85737SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-nitro-9-fluorenone particularly relevant in environmental research?
A1: 2-Nitro-9-fluorenone is a concerning environmental pollutant as it has been identified in diesel exhaust particle extracts. Its presence in such emissions highlights the potential human health risks associated with exposure to diesel exhaust.
Q2: How does the structure of 2-nitro-9-fluorenone influence its fragmentation pattern in mass spectrometry?
A2: The presence of the carbonyl group in 2-nitro-9-fluorenone leads to unique fragmentation patterns in laser desorption/ionization time-of-flight mass spectrometry. Notably, prominent fragments arise from the loss of CO from the carbonyl bridge.
Q3: Can you elaborate on the metabolism of 2-nitro-9-fluorenone and its implications?
A3: Research shows that the fungus Cunninghamella elegans can metabolize 2-nitro-9-fluorenone, producing several metabolites, including 2-nitro-9-fluorenol as the major product. This fungal metabolic pathway could be relevant for bioremediation strategies aiming to reduce the environmental burden of this pollutant.
Q4: Are there any analytical methods specifically designed for the detection and quantification of 2-nitro-9-fluorenone and related compounds?
A4: Yes, electrochemical techniques, specifically voltammetry, have been successfully employed for the determination of 2-nitro-9-fluorenone in environmental samples like drinking and river water. This method offers high sensitivity and can detect the compound at very low concentrations.
Q5: What is the significance of studying the interactions between 2-nitro-9-fluorenone and other molecules like 1,2,3,4-tetrahydroquinoline?
A5: Research investigating the interactions between 2-nitro-9-fluorenone (as an acceptor molecule) and compounds like 1,2,3,4-tetrahydroquinoline (as a donor) provides insights into the electron transfer processes and energy transfer mechanisms. This knowledge is crucial for understanding the photochemical and photophysical properties of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
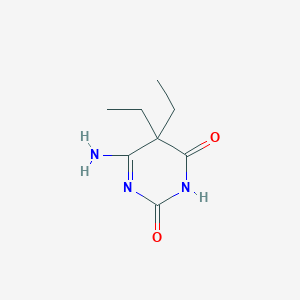
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
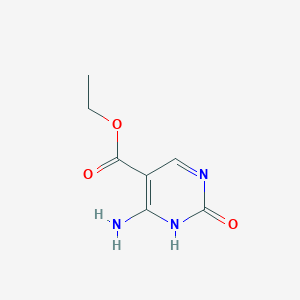
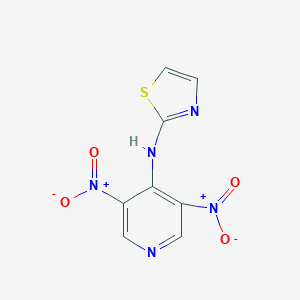

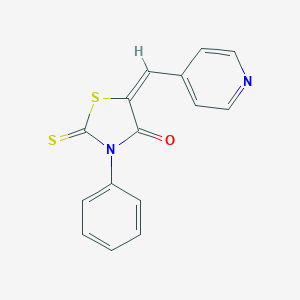
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
